molecular formula C20H22FN3O3S B6500640 3-{2-[(1,2-dimethyl-1H-indol-3-yl)sulfonyl]ethyl}-1-[(4-fluorophenyl)methyl]urea CAS No. 946219-50-7

3-{2-[(1,2-dimethyl-1H-indol-3-yl)sulfonyl]ethyl}-1-[(4-fluorophenyl)methyl]urea

Cat. No.: B6500640
CAS No.: 946219-50-7
M. Wt: 403.5 g/mol
InChI Key: KFZLUAHEABJJFG-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have found applications in clinical and biological fields . They are present in many important synthetic drug molecules and bind with high affinity to multiple receptors, aiding in the development of new useful derivatives .


Synthesis Analysis

Researchers have shown interest in synthesizing a variety of indole derivatives due to their various biological activities . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives are often involved in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy where more than two starting materials combine through covalent bonds to afford a single product .


Physical and Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless in nature with specific odors . The physical and chemical properties of a specific indole derivative like “3-{2-[(1,2-dimethyl-1H-indol-3-yl)sulfonyl]ethyl}-1-[(4-fluorophenyl)methyl]urea” would depend on its specific structure.

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system they interact with. For example, some indole derivatives have shown inhibitory activity against influenza A .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Properties

IUPAC Name

1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-14-19(17-5-3-4-6-18(17)24(14)2)28(26,27)12-11-22-20(25)23-13-15-7-9-16(21)10-8-15/h3-10H,11-13H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZLUAHEABJJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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